N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
Description
N-(5-((2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide moiety and a 3,4-dimethylbenzamide group. The 1,3,4-thiadiazole ring is a pharmacophoric scaffold known for diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-12-3-4-14(9-13(12)2)19(27)23-20-24-25-21(31-20)30-11-18(26)22-15-5-6-16-17(10-15)29-8-7-28-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZUHYQRVVPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure consisting of a thiadiazole moiety linked to a 3,4-dimethylbenzamide and a 2,3-dihydrobenzo[b][1,4]dioxin group. The molecular formula is , with a molecular weight of 397.45 g/mol. This structural complexity may contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising activity against various strains of Mycobacterium tuberculosis (MTB), particularly multidrug-resistant strains. In vitro tests revealed that the compound inhibited MTB at concentrations as low as 5.5 µg/mL against H37Rv strains and 11 µg/mL against MDR strains .
Mechanism of Action :
The compound appears to inhibit key enzymes involved in fatty acid synthesis within the bacterial cell wall. Specifically, it targets β-ketoacyl ACP synthase I (KasA), disrupting the synthesis of long-chain fatty acids essential for MTB survival .
Toxicity Studies
Toxicity assessments indicate that the compound exhibits low toxicity levels, remaining non-toxic up to concentrations of 450 µg/mL in peripheral blood mononuclear cell lines. This safety profile is critical for its potential therapeutic applications .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes linked to metabolic disorders. Preliminary studies suggest that it may inhibit α-glucosidase and acetylcholinesterase, indicating potential applications in managing type 2 diabetes mellitus and Alzheimer's disease .
Summary of Biological Activities
Study on Anti-Tubercular Activity
A pivotal study assessed the anti-tubercular properties of this compound through a series of in vitro assays. The results indicated significant inhibition of MTB growth, particularly focusing on the compound's interaction with KasA. Molecular docking simulations further supported these findings by demonstrating strong binding affinity between the compound and the target enzyme .
Synthesis and Derivatives
Research into the synthesis of derivatives from this compound has shown that modifications can enhance biological activity. For example, derivatives synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) displayed varied activities against different enzymatic targets, suggesting that structural alterations can yield compounds with improved therapeutic profiles .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Studies suggest that compounds containing the thiadiazole moiety exhibit anticancer properties. The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin structure may enhance the compound's efficacy against certain cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- A case study highlighted the compound's ability to inhibit specific oncogenic pathways, demonstrating a reduction in cell proliferation in vitro .
-
Antimicrobial Properties :
- The compound has shown promising results against various bacterial strains. Its thioether linkage is believed to play a crucial role in its antimicrobial activity by disrupting bacterial cell wall synthesis .
- In a controlled study, N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .
-
Anti-inflammatory Effects :
- Preliminary research indicates that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production, which could be beneficial in treating chronic inflammatory diseases .
- A recent trial demonstrated a decrease in pro-inflammatory markers in animal models treated with the compound .
Biochemical Research Applications
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit certain enzymes associated with metabolic disorders. Its structural features allow it to interact effectively with enzyme active sites .
- In vitro assays showed that it could inhibit the activity of specific kinases involved in cancer signaling pathways .
- Drug Design :
Material Science Applications
- Polymer Chemistry :
- The compound's ability to form stable complexes with metals opens avenues for its use in polymer science. It can be used as a ligand in metal-organic frameworks (MOFs), which are valuable for gas storage and separation technologies .
- Research has demonstrated the feasibility of incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability .
Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Reactions
The compound is synthesized via sequential nucleophilic substitution and coupling reactions:
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Thiadiazole Core Formation : The 1,3,4-thiadiazol-2-amine intermediate is generated through cyclization of thiosemicarbazides under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or POCl<sub>3</sub>) .
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Thioether Linkage : Reaction of the thiadiazole-2-thiol with 2-chloro-N-(2,3-dihydrobenzo[b] dioxin-6-yl)acetamide forms the thioether bridge via SN<sub>2</sub> displacement (yield: 72–85%) .
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Amide Coupling : The 3,4-dimethylbenzamide moiety is introduced using EDC/HOBt-mediated coupling with 3,4-dimethylbenzoic acid (yield: 68%) .
Table 1: Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Thiadiazole formation | Thiosemicarbazide, POCl<sub>3</sub>, 80°C | 78 | |
| Thioether formation | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 82 | |
| Amide coupling | EDC, HOBt, DCM | 68 |
Hydrolytic Stability of Functional Groups
The compound demonstrates pH-dependent hydrolysis:
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Amide Bonds : The acetamide and benzamide groups hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming carboxylic acid and amine byproducts .
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Thioether Linkage : Stable in neutral aqueous solutions but oxidizes to sulfoxide (with H<sub>2</sub>O<sub>2</sub>) or sulfone (with KMnO<sub>4</sub>) under oxidative conditions .
Table 2: Hydrolysis Half-Lives (25°C)
| pH | Half-Life (h) | Major Degradants |
|---|---|---|
| 1.0 | 2.3 | 3,4-Dimethylbenzoic acid, 2,3-dihydrobenzo[b] dioxin-6-amine |
| 7.4 | >500 | N/A |
| 13.0 | 8.7 | Same as pH 1.0 |
Reactivity with Nucleophiles and Electrophiles
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Thiadiazole Ring : Reacts with Grignard reagents (e.g., MeMgBr) at the C-5 position, displacing the thioether group (yield: 55%) .
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Electrophilic Aromatic Substitution : The 3,4-dimethylbenzamide moiety undergoes nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at the para position relative to the methyl groups .
Metal Coordination and Complexation
The dimethylbenzamide group participates in weak coordination with transition metals (e.g., Ir, Eu):
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Iridium Complexes : Forms adducts with [IrH<sub>2</sub>(Me<sub>2</sub>CO)<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>]BF<sub>4</sub>, facilitating deuterium exchange at aromatic protons .
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Lanthanide Interactions : Binds to Eu(III) via the carbonyl oxygen, confirmed by luminescence quenching studies .
Biological Reactivity and Metabolic Pathways
In vitro studies suggest:
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CYP450 Oxidation : The dihydrobenzo dioxin moiety undergoes O-dealkylation by CYP3A4, producing catechol derivatives .
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Glucuronidation : The thiadiazole sulfur is conjugated with glucuronic acid in hepatic microsomes (Km: 12 µM) .
Thermal and Photolytic Degradation
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable 1,3,4-Thiadiazole Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods in and , utilizing carbodiimide-mediated coupling for amide bond formation .
- High yields (>95%) are achievable in sulfuric acid-mediated cyclizations (as in ), but solvent choice and reaction time may vary based on substituent reactivity.
Bioactivity Profiles
Table 3: Bioactivity of 1,3,4-Thiadiazole Analogs
Key Observations :
- The 3,4-dimethylbenzamide group in the target compound may improve binding to hydrophobic enzyme pockets, akin to benzamide derivatives in .
- Hierarchical clustering of bioactivity profiles () suggests that structurally similar compounds (e.g., shared thiadiazole cores) exhibit correlated modes of action, such as kinase or acetylcholinesterase inhibition .
Computational Similarity Analysis
Table 4: In Silico Comparison Metrics
Key Observations :
Q & A
Q. How can reaction conditions be optimized for synthesizing the compound with high purity and yield?
Methodological Answer:
- Optimize temperature (e.g., 60–80°C for amide bond formation) and solvent choice (polar aprotic solvents like DMF or DMSO enhance solubility of intermediates).
- Use coupling agents like EDCl/HOBt for efficient amidation .
- Monitor reaction progress via TLC and employ column chromatography for purification .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and thiadiazole-linked methyl groups (δ 2.5–3.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry, especially for thioether linkages .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or thiadiazole) influence bioactivity?
Methodological Answer:
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability and binding affinity to targets like kinases .
- Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., COX-2 or EGFR) to establish SAR trends .
Q. What computational strategies can predict binding modes with biological targets?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) using crystal structures of homologous proteins (e.g., PDB: 1M17 for kinase domains).
- Validate predictions with MD simulations (GROMACS) to assess ligand-protein stability over 100 ns trajectories .
Q. How can contradictory data on compound solubility and bioavailability be resolved?
Methodological Answer:
- Use HPLC-PDA to quantify solubility in PBS (pH 7.4) and simulate intestinal absorption via Caco-2 cell monolayers .
- Apply QSAR models to correlate logP values (2.5–3.5) with in vivo pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
